N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is an organic compound that features a benzoxazole ring, a nitrofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting ortho-phenylenediamine with chloroacetic acid under acidic conditions.
Attachment of the Phenyl Group: The benzoxazole derivative is then reacted with a phenyl halide in the presence of a base to form the desired phenyl-substituted benzoxazole.
Introduction of the Nitro Group: The nitrofuran moiety is introduced by nitration of a furan derivative using a mixture of nitric acid and sulfuric acid.
Formation of the Carboxamide Group: The final step involves the reaction of the nitrofuran derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. The compound’s anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- 2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to the presence of both a nitrofuran and a benzoxazole moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H13N3O5 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5/c1-11-2-7-14-16(10-11)27-19(21-14)12-3-5-13(6-4-12)20-18(23)15-8-9-17(26-15)22(24)25/h2-10H,1H3,(H,20,23) |
InChI Key |
MUCSRRIVBUVMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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